molecular formula C11H12ClN B6603090 5-chloro-3-(propan-2-yl)-1H-indole CAS No. 1441421-47-1

5-chloro-3-(propan-2-yl)-1H-indole

Cat. No.: B6603090
CAS No.: 1441421-47-1
M. Wt: 193.67 g/mol
InChI Key: MMCFCSAXRJUYEX-UHFFFAOYSA-N
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Description

Contextual Significance of the Indole (B1671886) Nucleus in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com Its significance in medicinal chemistry is underscored by its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506), and a wide range of alkaloids with potent pharmacological activities. youtube.com The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, allow it to bind to a diverse array of biological targets. openmedicinalchemistryjournal.com This versatility has led to the development of numerous indole-containing drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. openmedicinalchemistryjournal.comresearchgate.net

Structural Classification and Relevance of Halogenated and Alkyl-Substituted 1H-Indoles

The functionalization of the indole core with different substituents is a key strategy in drug discovery to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties. Halogenation and alkylation are two of the most common and impactful modifications.

Alkyl-Substituted 1H-Indoles: The C3 position of the indole ring is a common site for alkylation. The introduction of an alkyl group, such as a propan-2-yl (isopropyl) group, can impact the molecule's steric profile and lipophilicity. The bulky isopropyl group at the C3 position can influence the molecule's orientation within a binding pocket and can also affect its metabolic susceptibility. C3-alkylation of indoles is a well-established synthetic transformation, and various C3-alkylated indoles have been explored for their biological activities. nih.govrsc.org

Substitution PatternKey FeaturesRelevance in Medicinal Chemistry
5-Chloro Electron-withdrawing, increases lipophilicity, potential for halogen bonding.Enhanced metabolic stability, improved membrane permeability, modulation of binding affinity.
3-Alkyl Increases lipophilicity, introduces steric bulk.Can enhance binding to hydrophobic pockets, influences selectivity and metabolic pathways.

Research Rationale and Scope for 5-Chloro-3-(propan-2-yl)-1H-Indole and its Structurally Related Derivatives

The specific combination of a 5-chloro and a 3-propan-2-yl substituent on the 1H-indole scaffold presents a unique chemical entity that has not been extensively studied. The research rationale for investigating this compound and its derivatives is based on a hypothesis-driven approach, seeking to understand the synergistic or antagonistic effects of these two substitutions.

The primary research scope for this compound would involve:

Synthesis and Characterization: The development of an efficient and scalable synthesis is the first critical step. A plausible and widely used method for this would be the Fischer indole synthesis. wikipedia.orgthermofisher.com This would involve the reaction of 4-chlorophenylhydrazine (B93024) with isobutyraldehyde (B47883) (2-methylpropanal) under acidic conditions. Subsequent spectroscopic characterization using techniques like NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy would be essential to confirm the structure.

Physicochemical Profiling: Determination of key physicochemical properties such as lipophilicity (logP), pKa, and solubility would be crucial for understanding its potential for biological applications.

Chemical Biology Investigations: The core of the research would lie in exploring its interactions with biological systems. This could involve screening against a panel of protein targets, such as kinases or G-protein coupled receptors, which are known to be modulated by indole derivatives. Furthermore, its potential as an antibacterial or antifungal agent could be assessed, given the known activities of other halogenated indoles. researchgate.net

Properties

IUPAC Name

5-chloro-3-propan-2-yl-3H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCFCSAXRJUYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C=NC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 3 Propan 2 Yl 1h Indole and Analogs

Established Synthetic Pathways for the 1H-Indole Ring System

The synthesis of the 1H-indole core is a foundational aspect of organic chemistry, with several named reactions providing reliable routes to this important heterocycle. These classical methods can be adapted to produce substituted indoles like 5-chloro-3-(propan-2-yl)-1H-indole by selecting appropriately substituted starting materials.

Adaptations of Classical Indole (B1671886) Synthesis Protocols (e.g., Fischer, Madelung, Nenitzescu, Reissert Indole Synthesis)

The classical methods for indole synthesis remain cornerstones for the preparation of the indole nucleus, each offering a unique pathway that can be tailored for specific substitution patterns. byjus.com

Fischer Indole Synthesis : This is arguably the most well-known and versatile method for indole synthesis. byjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. byjus.comyoutube.com To synthesize 5-chloro-3-isopropyl-1H-indole, the logical starting materials would be (4-chlorophenyl)hydrazine and isopropyl methyl ketone (3-methyl-2-butanone). The reaction proceeds through protonation and isomerization to an enamine tautomer, followed by a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement that breaks the N-N bond. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final indole product. byjus.commdpi.com A variety of Brønsted and Lewis acids can be used as catalysts. mdpi.com

Madelung Synthesis : This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org For the target compound, this would require the synthesis of N-(2-isopropyl-5-chlorobenzyl)formamide or a related N-acyl-o-toluidine derivative. The reaction mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon, followed by a nucleophilic attack of the resulting carbanion on the amide's carbonyl carbon. wikipedia.org A significant modification by Smith employs organolithium reagents, which can make the reaction conditions more manageable and applicable to a wider range of substrates, including those with halide groups. wikipedia.org

Nenitzescu Indole Synthesis : The Nenitzescu reaction traditionally synthesizes 5-hydroxyindoles through the condensation of a benzoquinone with a β-aminocrotonic ester. numberanalytics.comwikipedia.orgsynarchive.com Adapting this for a 5-chloroindole (B142107) would necessitate starting with a 2-chlorobenzoquinone. The isopropyl group at the 3-position would need to be introduced via the enamine component. The mechanism involves a Michael addition, followed by a nucleophilic attack from the enamine and subsequent elimination to form the indole ring. wikipedia.orgresearchgate.net

Reissert Indole Synthesis : The Reissert synthesis produces indoles from o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.org The initial condensation product, an ethyl o-nitrophenylpyruvate, undergoes reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgyoutube.com To apply this to this compound, one would start with 4-chloro-2-nitrotoluene. However, the classical Reissert synthesis does not directly install a substituent at the 3-position, necessitating subsequent functionalization steps.

Table 1: Overview of Classical Indole Syntheses Adaptations

Synthesis Method Required Starting Materials for 5-chloro-3-isopropyl-1H-indole Key Reaction Steps
Fischer (4-chlorophenyl)hydrazine and Isopropyl methyl ketone Formation of hydrazone, numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, cyclization, ammonia elimination. byjus.com
Madelung N-(2-methyl-4-chlorophenyl)isobutyramide High-temperature, base-catalyzed intramolecular cyclization. wikipedia.org
Nenitzescu 2-Chloro-1,4-benzoquinone and an enamine derived from an isopropyl ketone Michael addition, nucleophilic attack, elimination. wikipedia.org
Reissert 4-Chloro-2-nitrotoluene and Diethyl oxalate Condensation, reductive cyclization, decarboxylation, and subsequent C3-isopropylation. wikipedia.org

Modern Approaches for Indole Ring Closure and Annulation Reactions

Modern organic synthesis has introduced a variety of new methods for constructing the indole ring, often utilizing transition-metal catalysis to achieve high efficiency and selectivity under milder conditions. These contemporary approaches provide powerful alternatives to the classical named reactions.

Recent advancements include palladium-catalyzed reactions, such as the Heck isomerization followed by Fischer indolization, which allows for the synthesis of 3-arylmethylindoles in a three-component fashion. organic-chemistry.org One-pot, three-component protocols based on a Fischer indolization–N-alkylation sequence have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Copper-catalyzed methods, such as the cyclization of N-(ortho-chloromethyl)aryl carbamates with terminal alkynes, also offer a direct route to the indole scaffold. acs.org Furthermore, rhodium-catalyzed cyclizations of N-nitrosoanilines with alkynes present a streamlined pathway to indole synthesis. organic-chemistry.org These modern techniques often feature operational simplicity and the ability to generate diverse and complex indole structures from simple building blocks. rsc.org An efficient one-pot procedure involving an intramolecular aza-Michael addition followed by alkene isomerization has also been reported, providing access to indoles with electron-withdrawing groups on the C2 side chain. acs.org

Regioselective Functionalization and Derivatization Strategies

Once the indole core is formed, or during its formation, regioselective functionalization is crucial for introducing the specific chloro and isopropyl groups at positions 5 and 3, respectively.

Introduction and Modification of Halogen Substituents at the 5-Position (e.g., Chlorination)

Achieving regioselective chlorination at the 5-position of the indole ring is a key synthetic challenge, as the indole nucleus is susceptible to electrophilic attack at multiple sites, primarily the electron-rich C3 position. rsc.org Direct C-H chlorination methods are therefore of significant interest. nih.gov

To achieve 5-chlorination, the C3 position can be protected with a suitable blocking group, which is later removed. Alternatively, the synthesis can start from a pre-functionalized benzene (B151609) ring, such as 4-chloroaniline (B138754) or 4-chlorophenylhydrazine (B93024), which is then used in a classical indole synthesis like the Fischer method. byjus.com A German patent describes a process for preparing 5-chloroindole through the dehydrogenation of 5-chloroindoline, which itself is a valuable intermediate. google.com Another approach involves the direct chlorination of indole, though controlling the regioselectivity can be difficult. The use of specific catalysts, such as Lewis basic selenoethers, has shown promise in directing the chlorination of aromatic systems. nsf.gov

Incorporation and Derivatization of the Isopropyl Group (or other Alkyl Chains) at the 3-Position

The C3 position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic aromatic substitution. rsc.org This reactivity is commonly exploited to introduce alkyl groups.

Direct Incorporation during Ring Synthesis : As mentioned, the Fischer indole synthesis is an excellent method for directly incorporating the 3-substituent. Using isopropyl methyl ketone as the carbonyl component directly yields a 3-isopropylindole. mdpi.com

Friedel-Crafts Reaction : For a pre-formed 5-chloro-1H-indole, a Friedel-Crafts acylation using isobutyryl chloride and a Lewis acid catalyst (e.g., AlCl₃) would introduce an isobutyryl group at the C3 position. This ketone can then be reduced to the desired isopropyl group using standard reduction methods like the Wolff-Kishner or Clemmensen reduction.

Alkylation : Direct alkylation of the indole ring at C3 is also possible using an isopropyl halide, though this can sometimes lead to polysubstitution or N-alkylation.

Multi-component reactions involving indoles, various aldehydes, and active methylene (B1212753) compounds are also a powerful tool for creating a diverse library of 3-substituted indole derivatives. rsc.org

Formation of Complex Indole Derivatives (e.g., Carboxamides, Sulfonyls, Hybrid Heterocycles)

The 5-chloro-3-isopropyl-1H-indole scaffold serves as a versatile platform for the synthesis of more complex molecules with potential biological activity.

Carboxamides : The synthesis of indole carboxamides is a common strategy in medicinal chemistry. For example, 5-chloro-3-substituted-indole-2-carboxylic acids can be synthesized and then coupled with a variety of amines using peptide coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) to form the corresponding carboxamides. nih.govmdpi.com

Sulfonyls : Sulfonyl groups can be incorporated into the indole ring system. Modified Madelung-type syntheses have been reported to produce 1,2-disubstituted-3-tosyl indoles, demonstrating a route to introduce sulfonyl functionalities at the C3 position. nih.govacs.org

Hybrid Heterocycles : The indole nucleus can be fused or linked to other heterocyclic systems to create novel molecular architectures. For instance, 5-chloro-indole-2-carboxamide derivatives have been cyclized to form pyrido[3,4-b]indol-1-ones, which are hybrid heterocycles containing both indole and pyridone rings. nih.gov Similarly, the synthesis of bis-indole derivatives and benzofuran-fused indoles highlights the versatility of the indole scaffold in constructing complex, multi-ring systems. nih.govacs.org

Advanced Catalytic Approaches in Indole Synthesis and Functionalization

The indole framework is a ubiquitous motif in pharmaceuticals and natural products, driving the development of novel synthetic methods for its derivatization. Advanced catalytic approaches offer significant advantages over classical methods, including improved step economy, milder reaction conditions, and enhanced regioselectivity. These modern techniques are crucial for accessing structurally diverse indole derivatives, such as the target compound this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.com In the context of indole synthesis, palladium-catalyzed cross-coupling reactions are instrumental for introducing substituents at various positions of the indole nucleus.

The synthesis of this compound via cross-coupling could be envisioned through two primary retrosynthetic pathways: introduction of the isopropyl group at the C3 position of a 5-chloroindole precursor, or chlorination at the C5 position of a 3-isopropylindole precursor. While direct C3-isopropylation via cross-coupling is less common than for aryl or vinyl groups, related alkylations and allylations have been demonstrated. For instance, the palladium-catalyzed allylation of 3-substituted indoles using allyl alcohols has been reported, showcasing a method to form a C-C bond at the C3 position. nih.gov In these reactions, the electronic properties of the indole ring, influenced by substituents like the chloro group at C5, can affect reaction outcomes. nih.gov

Furthermore, palladium-catalyzed reactions for the functionalization of pre-existing indole skeletons at the C2 position using organosilicon compounds have been developed, highlighting the versatility of palladium in overcoming the challenges posed by the electronic nature of the indole ring. researchgate.net The synthesis of 2-substituted indoles can also be achieved through a palladium-catalyzed cascade process involving isocyanide insertion and C(sp³)–H activation. nih.gov While not a direct synthesis of the target compound, these methodologies establish the principle of using palladium catalysis for the intricate functionalization of the indole core.

Below is a table summarizing representative palladium-catalyzed reactions that are analogous to the steps required for the synthesis of this compound.

Indole SubstrateCoupling PartnerPalladium CatalystLigand/AdditiveSolventProductYield (%)Reference
3-MethylindoleAllyl alcoholPd₂(dba)₃·CHCl₃(S,S)-Anthracene-derived ligand, 9-BBN-C₆H₁₃CH₂Cl₂3-Allyl-3-methylindolenineHigh nih.gov
N-Boc-2-indolylsilanolAryl IodidePd₂(dba)₃·CHCl₃--N-Boc-2-arylindoleHigh researchgate.net
o-IodoanilineAllylic EsterPdCl₂n-Bu₄NCl, K₂CO₃DMASubstituted Indoleup to 88 researchgate.net
N-Aryl-N-(o-halophenyl)amine-Pd(OAc)₂PCy₃·HBF₄, K₂CO₃TolueneCarbazole (illustrates C-C bond formation)- nih.gov

C-H Functionalization Methods

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds like indole. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Both palladium and other transition metals such as rhodium have been successfully employed for the regioselective C-H functionalization of indoles. mdpi.comnih.gov

The synthesis of this compound via C-H functionalization could proceed by either direct isopropylation of 5-chloroindole at the C3 position or direct chlorination of 3-isopropylindole at the C5 position. The C3 position of indole is the most nucleophilic and is often the site of electrophilic attack, but direct catalytic C-H alkylation at this position can be challenging. However, methods for the C3-alkylation of indoles with alcohols, mediated by a Cs₂CO₃/oxone® system, have been developed, offering a metal-free alternative for introducing alkyl groups. chemrxiv.org

Transition-metal-catalyzed C-H activation provides a more general platform. For instance, rhodium(III)-catalyzed direct C-H alkylation of indoles with diazo compounds has been shown to be a highly efficient protocol for synthesizing alkyl-substituted indoles. mdpi.com

Directed C-H functionalization is a key strategy for achieving regioselectivity at less reactive positions. For the potential C5-chlorination of a 3-isopropylindole substrate, a directing group would likely be required to guide the catalyst to the desired C-H bond. Palladium-catalyzed ortho-halogenation of various aromatic compounds has been achieved using directing groups. organic-chemistry.orgelsevierpure.com For example, the cyano group has been used to direct the palladium-catalyzed ortho-halogenation (including chlorination) of arylnitriles. organic-chemistry.org While this has not been specifically demonstrated for the C5 position of an indole using a C3-substituent as the directing point, it illustrates the principle that could be adapted for the synthesis of the target molecule. C-H functionalization at the C4 position of the indole ring has been achieved using a C3-formyl directing group with a palladium catalyst. nih.govacs.org This highlights the potential for directing effects from substituents at the C3 position to influence the reactivity of the benzene portion of the indole.

The following table presents examples of C-H functionalization reactions on the indole nucleus that are relevant to the synthesis of this compound.

SubstrateReagentCatalystDirecting Group/AdditiveSolventProduct TypeYield (%)Reference
IndoleEthyl 2-diazoacetate[RhCp*Cl₂]₂AgSbF₆, PivOHDCEC2-Alkylated IndoleGood to Excellent mdpi.com
Indole-3-carbaldehydeIodoarenesPd(OAc)₂Formyl (directing group), NaOAcTolueneC4-Arylated Indole- nih.govacs.org
4-Bromoindole6-Methyl-2-pyridine methanolMetal-free (Cs₂CO₃/oxone®)-XylenesC3-Alkylated Indole60 chemrxiv.org
N-QuinolinylbenzamideHClPd(OAc)₂5,7-dichloro-8-quinolinyl (directing group)TFA/TFAAortho-Chlorinated Benzamideup to 94 elsevierpure.com

In Vitro Biological Activities and Pharmacological Relevance of 5 Chloro 3 Propan 2 Yl 1h Indole Derivatives

Antineoplastic and Antiproliferative Efficacy

The development of targeted cancer therapies remains a critical area of research. Derivatives of 5-chloro-3-(propan-2-yl)-1H-indole have been investigated for their potential to interfere with key pathways and proteins that drive cancer progression.

The WNT/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers. uniroma1.it Dishevelled (DVL) proteins are crucial cytoplasmic components that transduce WNT signals from the cell surface receptors to downstream effectors. nih.gov The PDZ domain of DVL is a key interaction module, making it an attractive target for therapeutic intervention. nih.govresearchgate.net

Research has led to the discovery of a racemic compound, RS4690, which was identified through computational studies as an inhibitor of the DVL1 PDZ domain. uniroma1.it Following chiral separation, the (S)-enantiomer, (S)-5-Chloro-3-((3,5-dimethylphenyl) sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, demonstrated potent and selective inhibition of DVL1 with an EC50 of 0.49 ± 0.11 μM. uniroma1.it This inhibition was significantly more potent than the racemic mixture (EC50 of 3.46 ± 0.07 μM) and the (R)-enantiomer (EC50 of 19.49 ± 0.06 μM), highlighting the stereospecificity of the interaction. uniroma1.it By targeting the DVL1 PDZ domain, these compounds effectively disrupt the WNT/β-catenin signaling cascade, which is critical for the proliferation of certain cancer cells. uniroma1.itnih.gov

Mutations in the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are well-established drivers of various cancers. nih.govnih.gov Consequently, the development of inhibitors targeting these kinases is a major focus of anticancer drug discovery. A series of novel 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity against mutant EGFR and BRAF pathways. nih.govmdpi.comresearchgate.net

Compounds within this series demonstrated significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM. nih.govmdpi.comresearchgate.net Specifically, the ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivatives (compounds 3a-e in the study) were tested for their ability to inhibit EGFR. nih.govmdpi.com The most potent among them, the m-piperidinyl derivative 3e, exhibited an IC50 value of 68 nM, which is 1.2-fold more potent than the established EGFR inhibitor erlotinib (B232) (IC50 = 80 nM). nih.govmdpi.comresearchgate.net Furthermore, these compounds showed promising activity against the BRAFV600E mutant, with compound 3e being the most active in the series. nih.govmdpi.com Notably, derivatives 3b and 3e displayed an 8-fold selectivity for the EGFRT790M mutant over the wild-type EGFR, indicating a potential for targeted therapy in resistant cancers. nih.govmdpi.com

The antiproliferative effects of this compound derivatives have been confirmed in various human cancer cell lines. The (S)-enantiomer of the DVL1 inhibitor mentioned previously was tested against a panel of colon cancer cell lines known to be dependent on the WNT pathway for their survival, including HCT116. uniroma1.itnih.gov This compound effectively inhibited the growth of HCT116 cells. uniroma1.it

The 5-chloro-indole-2-carboxylate derivatives targeting EGFR and BRAF also showed significant growth inhibitory effects. nih.govmdpi.comresearchgate.net A cell viability assay revealed that while the compounds were not cytotoxic at 50 µM, they possessed potent antiproliferative activity. nih.govmdpi.comresearchgate.net The GI50 values for the most active compounds ranged from 29 nM to 78 nM across the tested cancer cell lines, which included those of colorectal origin. nih.govmdpi.comresearchgate.net

Antimicrobial Potencies

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Indole (B1671886) derivatives have been recognized for their potential in this area, with the 5-chloro-1H-indole scaffold being a promising starting point for the synthesis of novel antibacterial compounds. nih.gov

Derivatives of 5-chloro-1H-indole have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. Studies on various substituted indole derivatives have shown potent antibacterial activities with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. For instance, certain indolyl derivatives containing aminoguanidinium moieties exhibited MICs between 2–16 µg/mL against both bacterial types. nih.gov

Specifically, the antibacterial activity of 5-chloro-indole derivatives has been evaluated against key nosocomial pathogens. Research has shown that some 5-bromo-indole-2-carboxamides, which are structurally related to the 5-chloro analogs, exhibit high activity against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values as low as 0.35–1.25 μg/mL. consensus.app Other studies have confirmed the susceptibility of Staphylococcus aureus, E. coli, and P. aeruginosa to different series of 5-chloro-3-phenyl-1H-indole derivatives. researchgate.net The bactericidal effect of related compounds has been observed against E. coli, K. pneumoniae, and S. aureus, with P. aeruginosa often showing higher resistance. nih.gov The position and nature of halogen substituents on the indole ring are critical for the antibacterial efficacy of these compounds. nih.gov

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans)

Derivatives of indole have demonstrated notable antifungal properties against various pathogenic fungi. Research has shown that these compounds can be effective against opportunistic pathogens such as Candida albicans and Cryptococcus neoformans, which are significant causes of infections, particularly in immunocompromised individuals. nih.govresearchgate.netnih.gov

A number of indole derivatives have been synthesized and evaluated for their in vitro antifungal activities, with some showing promising results, occasionally in combination with existing antifungal drugs like fluconazole. nih.govnih.gov For instance, certain indole derivatives have been shown to inhibit the growth of fluconazole-resistant Candida albicans. nih.gov The mechanism of action for some of these compounds involves the disruption of fungal cell structures, including the cell wall and membranes, leading to the leakage of internal contents. nih.gov Furthermore, studies on specific indole derivatives have indicated that they can affect multiple cellular processes critical for fungal viability, such as stress response pathways, ergosterol (B1671047) biosynthesis, and capsule formation. nih.gov

While research into a broad range of indole derivatives is ongoing, specific data on this compound itself is not extensively detailed in the available literature. However, studies on related structures provide insight into the potential of this chemical class. For example, a eumelanin-inspired indoylenepheyleneethynylene compound, EIPE-1, has shown fungicidal effects against several cryptococcal strains with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 3.125 μg/mL. nih.gov Another study highlighted that indole-ring halogen-substituted compounds, particularly those with chlorine or bromine, often exhibit strong antifungal activity. mdpi.com

Table 1: Antifungal Activity of Selected Indole Derivatives

Compound/Derivative Target Fungus Activity (MIC in µg/mL) Reference
EIPE-1 Cryptococcus neoformans 1.56 - 3.125 nih.gov
EIPE-1 Candida gattii 1.56 - 3.125 nih.gov
Indole-triazole derivative (3d) Candida albicans 3.125 - 50 cardiff.ac.uk
5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one Candida albicans Not specified nih.gov

Antiviral Properties

Inhibition of Viral Replication (e.g., Anti-HIV-1 Activity, including Non-Nucleoside Reverse Transcriptase Inhibition)

The indole scaffold is a key component in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs used in the treatment of HIV-1 infections. mdpi.com These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, thereby impeding the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. nih.gov

A notable example from this class is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide , a derivative of 5-chloro-indole. This compound has been identified as a highly potent, structurally novel NNRTI. In vitro studies have demonstrated that it can inhibit the HIV-1 reverse transcriptase enzyme at low nanomolar concentrations and suppress the spread of the HTLV-IIIB virus in human T-lymphoid cells. nih.gov The development of such potent and selective NNRTIs is a significant area of research aimed at overcoming drug resistance and reducing the adverse effects associated with some antiretroviral therapies. mdpi.com

Table 2: Anti-HIV-1 Activity of a 5-Chloro-Indole Derivative

Compound Target Activity Cell Line Reference
5-chloro-3-(phenylsulfonyl)indole-2-carboxamide HIV-1 Reverse Transcriptase Low nanomolar inhibition MT-4 human T-lymphoid cells nih.gov

Immunomodulatory Effects

Regulation of T-cell Proliferation and Cytokine Secretion

The immunomodulatory properties of indole derivatives have been a subject of scientific investigation. While direct studies on this compound are limited, research on related compounds suggests potential effects on immune cells. For example, 5-HT3A receptors, which can be modulated by 5-chloroindole (B142107), are expressed in various immune cells, including T-cells. researchgate.net T-lymphocytes play a central role in the immune system, and their proliferation and secretion of cytokines are key to orchestrating an immune response. nih.govnih.gov

Studies on other indole-containing compounds have shown anti-inflammatory activity, which is often linked to the modulation of cytokine production. For instance, certain indole-imidazolidine derivatives have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models. nih.gov Similarly, some indole derivatives of ursolic acid significantly reduced the upregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β while increasing the levels of the anti-inflammatory cytokine IL-10 in macrophage cell lines. chemrxiv.org These findings suggest that the 5-chloro-indole scaffold may have the potential to influence T-cell functions and cytokine profiles, although further specific research is required.

Modulation of Nitric Oxide (NO) and ROS Suppression

Reactive oxygen species (ROS) and nitric oxide (NO) are crucial signaling molecules in various physiological and pathological processes, including inflammation. nih.govfrontiersin.org An overproduction of these molecules can lead to oxidative stress and tissue damage. Some indole derivatives have been investigated for their ability to modulate these pathways.

For example, a study on 5-fluoro-2-oxindole, a related oxindole (B195798) derivative, demonstrated that it could inhibit the upregulation of inducible nitric oxide synthase (NOS2) in animal models of inflammation. nih.gov This effect contributes to its anti-inflammatory properties. Furthermore, indole derivatives of ursolic acid have been shown to significantly inhibit LPS-induced reactive oxygen species and reduce the protein expression of iNOS, a key enzyme in the production of NO during inflammation. chemrxiv.org These findings point towards a potential mechanism by which indole-based compounds could exert anti-inflammatory effects through the suppression of NO and ROS.

Receptor-Ligand Interactions and Allosteric Modulation

A significant finding in the pharmacology of this compound class is the activity of 5-chloroindole as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. researchgate.net

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand (in this case, serotonin (B10506) or 5-HT). As a PAM, 5-chloroindole enhances the effect of the primary agonist. nih.gov Studies using HEK293 cells expressing the human 5-HT3A receptor have shown that 5-chloroindole (at concentrations of 1-100 μM) potentiates the responses induced by both full and partial agonists of the receptor. nih.gov Radioligand binding studies further revealed that 5-chloroindole can increase the binding affinity of the agonist 5-HT for the receptor without affecting the binding of antagonists. nih.gov This selective potentiation makes 5-chloroindole a valuable pharmacological tool for studying the 5-HT3 receptor and a potential lead for developing novel therapeutic agents. researchgate.netnih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulation by Related 5-Chloro-3-Alkyl-1H-Indole-2-Carboxamides

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor predominantly expressed in the central nervous system, is a significant target for drug discovery. bohrium.com Allosteric modulators of the CB1 receptor offer a nuanced approach to regulating its activity, potentially avoiding the adverse effects associated with direct agonists or antagonists. researchgate.net A class of compounds, 5-chloro-3-alkyl-1H-indole-2-carboxamides, has been identified as allosteric modulators of the CB1 receptor. nih.govnih.gov

One of the pioneering compounds in this class is ORG27569, chemically identified as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide. nih.govnih.gov Research into this and related molecules has revealed critical structure-activity relationships (SAR). The presence of a carboxamide functional group at the 2-position of the indole ring is crucial for the stimulatory effect on orthosteric ligand binding to the CB1 receptor. bohrium.com

The nature of the alkyl substituent at the C3 position of the indole ring significantly impacts the allosteric modulation. nih.gov For instance, while an ethyl group is present in ORG27569, studies have shown that varying the chain length can fine-tune the modulatory activity. An n-propyl substitution has been found to enhance the allosteric modulation of orthosteric ligand binding, whereas a longer n-hexyl chain improves the affinity of the modulator for the CB1 receptor. nih.gov A systematic SAR study led to the identification of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) as a robust CB1 allosteric modulator with a high binding cooperativity factor. nih.govnih.gov

These allosteric modulators have demonstrated a complex pharmacological profile. In binding assays, they can increase the affinity of agonists for the CB1 receptor, a characteristic of positive allosteric modulators (PAMs). nih.govunc.edu However, in functional assays, they can act as insurmountable antagonists, reducing the maximal effect of CB1 receptor agonists. nih.gov This dual activity, enhancing binding while antagonizing function, highlights the sophisticated nature of allosteric modulation at the CB1 receptor.

Table 1: Examples of 5-Chloro-3-Alkyl-1H-Indole-2-Carboxamides as CB1 Allosteric Modulators

Compound Name C3-Substituent C5-Substituent N-Substituent Key Findings Reference(s)
ORG27569 Ethyl Chloro 4-(piperidin-1-yl)phenethyl Positive allosteric modulator of agonist binding; functional antagonist. nih.govnih.govnih.gov
11j Pentyl Chloro 4-(dimethylamino)phenethyl Potent allosteric modulator with high binding cooperativity. nih.govnih.gov
ORG27759 Ethyl Fluoro 4-(dimethylamino)phenethyl Positive allosteric modulator of agonist binding. nih.gov
ORG29647 Ethyl Chloro 1-benzyl-pyrrolidin-3-yl Positive allosteric modulator of agonist binding; functional antagonist. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation by Related Tetrahydro-1H-pyrido[4,3-b]indoles

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel responsible for chloride transport across epithelial cell membranes. nih.govnih.gov Small-molecule "potentiators" can enhance the channel gating of CFTR, offering a therapeutic strategy for certain CF mutations. nih.gov

A novel class of CFTR potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline) scaffold has been identified. nih.gov Through extensive structure-activity relationship studies, researchers have optimized this chemical series to improve their efficacy in rescuing the gating defects of mutated CFTR, such as the F508del and G551D mutations. nih.gov

These efforts culminated in the discovery of an enantiomerically pure compound, designated as 39 in the original study, which demonstrated significant efficacy in restoring the function of mutant CFTR proteins. nih.gov This compound exhibited a favorable in vitro profile, suggesting drug-like properties. Furthermore, in vivo characterization in rats showed considerable oral bioavailability and detectable distribution to the lungs, the primary organ affected in CF. nih.gov The identification of this tetrahydro-1H-pyrido[4,3-b]indole derivative introduces a new chemotype to the arsenal (B13267) of CFTR potentiators, providing a promising starting point for the development of new CF therapies. nih.govescholarship.org Some compounds in this class act as 'co-potentiators', working synergistically with other potentiators like VX-770 to restore the function of certain minimal function CFTR mutants. escholarship.org

Table 2: Tetrahydro-1H-pyrido[4,3-b]indole as a Novel CFTR Potentiator

Compound Class Core Structure Biological Activity Key Compound Example Findings Reference(s)
γ-Carbolines 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole CFTR Potentiation Enantiomerically pure 39 Rescues gating defect of F508del- and G551D-CFTR; good in vitro druglike profile and in vivo bioavailability with lung distribution. nih.gov
Spiro[piperidine-4,1-pyrido[3,4-b]indoles] Spiro[piperidine-4,1-pyrido[3,4-b]indole] CFTR Co-potentiation Analog 2i with 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents Acts in synergy with existing potentiators to restore channel activity of minimal function CFTR mutants. escholarship.org

Antiparasitic Activities

The indole scaffold is a recurring motif in natural and synthetic compounds with a broad spectrum of biological activities, including antiparasitic effects.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Indole derivatives have emerged as a promising source of anti-leishmanial agents. tandfonline.comnih.govnih.gov

Studies have demonstrated the anti-leishmanial activity of various indole-containing compounds. For example, two 3-(α-azolylbenzyl)indoles, an imidazole (B134444) derivative (PM17) and a triazole analogue (PM19), have shown significant activity against both axenic and intracellular amastigotes of Leishmania mexicana. tandfonline.comnih.gov The IC₅₀ values for PM17 and PM19 against axenic amastigotes were 4.4 µM and 6.4 µM, respectively. tandfonline.comnih.gov In a mouse model of L. major leishmaniasis, administration of PM17 resulted in a substantial reduction in parasite burden in the spleen (98.9%), liver (79.0%), and lymph nodes (49.9%). tandfonline.comnih.gov The mechanism of action for these compounds is believed to involve the inhibition of ergosterol biosynthesis, a crucial component of the parasite's cell membrane. tandfonline.comnih.gov

Furthermore, natural indole alkaloids have also been investigated for their anti-leishmanial properties. nih.govnih.govasm.org Coronaridine (B1218666), an iboga-type indole alkaloid isolated from Peschiera australis, has demonstrated potent activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.govnih.govasm.org Treatment with coronaridine induced significant mitochondrial alterations in the parasites. nih.govnih.gov Other indole alkaloids, such as olivacine (B1677268) and bis-indole alkaloids, have also been reported to possess anti-leishmanial activity. nih.govasm.org

Table 3: Anti-leishmanial Activity of Indole Derivatives

Compound/Class Specific Example(s) Target Leishmania Species Key Findings Proposed Mechanism of Action Reference(s)
3-(α-Azolylbenzyl)indoles PM17 (imidazole derivative), PM19 (triazole analogue) L. mexicana, L. major Active against axenic and intracellular amastigotes; significant parasite reduction in vivo. Inhibition of ergosterol biosynthesis. tandfonline.comnih.gov
Iboga-type Indole Alkaloid Coronaridine L. amazonensis Potent activity against promastigotes and amastigotes. Induces mitochondrial alterations. nih.govnih.govasm.org
Indole Alkaloid Olivacine Not specified Reported to have activity against parasites. Not specified nih.govasm.org
Bis-indole Alkaloids From Peschiera van heurkii Not specified Reported antileishmanial activity. Not specified nih.gov

Structure Activity Relationship Sar Investigations of 5 Chloro 3 Propan 2 Yl 1h Indole and Analogs

Influence of Halogen Substitution at the 5-Position on Biological Activity

The presence and nature of a substituent at the 5-position of the indole (B1671886) ring are critical determinants of biological activity. Research across various therapeutic targets has consistently shown that an electron-withdrawing group at this position is often essential for potent activity.

In the context of allosteric modulators for the cannabinoid receptor 1 (CB1), studies have identified that an electron-withdrawing group is required at the C5 position of the indole ring. acs.orgnih.gov This is a key structural requirement for the allosteric modulation of CB1. Similarly, in the development of antiproliferative agents targeting EGFR, BrafV600E, and VEGFR-2, the 5-chloroindole (B142107) moiety was found to be significant for improving the compound's fit within the active sites of these enzymes. mdpi.com The substitution of the chlorine atom with a bromine atom in some indole-2-carboxamide derivatives resulted in a notable decrease in antiproliferative activity, suggesting that chlorine is the more tolerated halogen for this specific biological action. mdpi.com

Further evidence supporting the importance of the 5-position substitution comes from research on indole derivatives with anti-tumor properties, where introducing a substituent at this position was shown to enhance activity. nih.gov Specifically, in a series of indole-based compounds developed as dual EGFR/VEGFR-2 inhibitors, the 5-chloro substitution was a key feature of the most potent derivatives. mdpi.comresearchgate.net

The table below summarizes the effect of substitution at the 5-position on the antiproliferative activity of certain indole derivatives.

Compound IDR (at 5-position)Biological TargetActivity
VcClCancer Cell LinesGI₅₀ = 56 nM
VdBrCancer Cell LinesGI₅₀ = 66 nM

Data sourced from a study on antiproliferative indole-2-carboxamides. mdpi.com

Importance of the 3-Alkyl Moiety (Isopropyl) for Target Binding Affinity and Pharmacological Potency

The substituent at the 3-position of the indole ring, such as the isopropyl group in 5-chloro-3-(propan-2-yl)-1H-indole, plays a pivotal role in modulating target binding and pharmacological effects. The size and nature of this alkyl group can profoundly influence the molecule's interaction with its biological target.

For indole-2-carboxamides acting as CB1 receptor allosteric modulators, the length of the linear alkyl group at the C3 position is instrumental and has a significant impact on the allosteric modulation of the orthosteric binding site. nih.gov Studies have shown that varying the chain length of the C3-alkyl group is critical, with an n-propyl group being preferred for modulating orthosteric ligand binding, while an n-hexyl group is favored for enhancing the affinity of the modulator to the CB1 receptor. acs.orgnih.gov

In the context of antiproliferative agents, the nature of the substituent at the C3 position also dictates activity. For instance, in a series of indole/benzofuran derivatives, the activity varied in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl, indicating that the type of group at this position is crucial. mdpi.com The introduction of a 3-ethyl group in one analog resulted in good antiproliferative activity, further confirming the importance of substitution at this position. mdpi.com

The following table illustrates the influence of the 3-alkyl group on the antiproliferative activity of selected indole-2-carboxamides.

Compound IDR1 (at 3-position)R2 (at 5-position)Activity (GI₅₀)
VaHCl26 nM
VbCH₃Cl59 nM
VcCH₂CH₃Cl56 nM

Data from a study on antiproliferative indole-2-carboxamides. mdpi.com

Impact of Modifications to the 1H-Indole Nitrogen Atom

Modification of the nitrogen atom at the 1-position of the 1H-indole ring can significantly alter the biological and physicochemical properties of the resulting compounds. The NH group can participate in hydrogen bonding with biological macromolecules, which can be a critical interaction for activity. nih.gov

In some classes of indole derivatives, N-alkylation has been shown to be detrimental to activity. For example, in a series of anti-cancer compounds, the introduction of alkyl or benzyl (B1604629) groups at the N1 position of the indole ring was found to reduce or even eliminate anti-cancer activity, highlighting the steric limitations at this position. nih.gov However, in other contexts, N-alkylation is a viable strategy to modulate activity. For instance, N-methyl, N-benzyl, and N-tosyl derivatives of 3-halogenated 2-CF3-indoles have been synthesized to explore their reactivity and potential applications. mdpi.com

The impact of N-substitution can also be observed in the synthesis of N-amino indoles from indolines, which represents a significant modification of the indole nitrogen and leads to a distinct class of compounds. acs.org In the development of anti-inflammatory agents based on 4-indolyl-2-arylaminopyrimidine, N-methylation of the indole was a feature of the synthesized compounds. nih.gov

Contributions of Substituents at Other Indole Positions (e.g., Position 2-Carboxamide (B11827560), Sulfonyl Groups)

Substituents at other positions of the indole ring, particularly at the 2-position, are crucial for defining the pharmacological profile of many indole-based compounds. The indole-2-carboxamide scaffold is a prominent feature in a variety of biologically active molecules.

The amide functionality at the C2 position of the indole ring is critical for the allosteric effects of certain modulators on the CB1 receptor. nih.gov This scaffold is also central to the design of potent antiproliferative agents. mdpi.comnih.gov In a series of EGFR/CDK2 dual inhibitors, the presence of a phenethyl moiety attached to the 2-carboxamide was found to be important for antiproliferative action. nih.gov Furthermore, the development of antitubercular agents has also utilized the indole-2-carboxamide scaffold, demonstrating its versatility. rsc.org

The introduction of sulfonyl groups has also been explored. For example, N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. nih.gov In the design of inhibitors for EGFRT790M/BRAFV600E pathways, 5-chloro-indole-2-carboxylate derivatives have shown significant promise, with the ester/acid functionality at the 2-position being a key structural element. mdpi.com

The table below shows the antiproliferative activity of some 5-chloro-indole-2-carboxylate derivatives.

Compound IDR (substituent on phenethylamine)Biological TargetActivity (IC₅₀)
3em-piperidin-1-ylEGFR68 nM
Erlotinib (B232)(Reference Drug)EGFR80 nM

Data sourced from a study on EGFR/BRAF inhibitors. mdpi.comresearchgate.net

Stereochemical Determinants of Biological Efficacy and Selectivity (e.g., Enantiomer-Specific Activity)

Stereochemistry can play a critical role in the biological activity and selectivity of chiral indole derivatives. When a chiral center is present in the molecule, the different enantiomers can exhibit distinct pharmacological properties due to their differential interactions with chiral biological targets like receptors and enzymes.

In the development of dual EGFR/CDK2 inhibitors, a derivative with a 2-methylpyrrolidin-1-yl phenethyl group (compound 5e) was identified as the most potent antiproliferative agent. nih.gov The presence of a chiral center in the 2-methylpyrrolidine (B1204830) moiety suggests that the stereochemistry at this position could be a determinant of its high potency. The specific enantiomer responsible for the enhanced activity is a key area for further investigation. Compound 5e demonstrated significantly greater activity against CDK2 than the reference compound, dinaciclib, highlighting the potential for stereoselective interactions to drive efficacy. nih.gov

The table below highlights the potent activity of the chiral compound 5e.

CompoundR₄ (substituent on phenethyl)TargetActivity (IC₅₀)
5e2-methylpyrrolidin-1-ylCDK213 nM
5dmorpholin-4-ylCDK223 µM
Dinaciclib(Reference Drug)CDK2>19.5 nM (approx)

Data from a study on EGFR/CDK2 dual inhibitors. nih.gov

Molecular Mechanisms of Action and Target Engagement

Enzyme Inhibition Kinetics and Receptor Binding AffinitiesThere are no reported EC50 or IC50 values or any other quantitative data on the enzyme inhibition kinetics or receptor binding affinities of 5-chloro-3-(propan-2-yl)-1H-indole.

Therefore, a detailed scientific article on the molecular mechanisms of this compound, as per the provided outline, cannot be generated at this time due to the lack of available research findings.

Computational Chemistry and Rational Drug Design for 5 Chloro 3 Propan 2 Yl 1h Indole Scaffolds

Ligand-Protein Docking Simulations to Predict Binding Conformations and Interactions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the structural basis of a compound's activity. For derivatives of the 5-chloro-indole scaffold, docking simulations have been instrumental in identifying key interactions within the active sites of various protein targets, such as protein kinases.

Research findings from docking studies on related 5-chloro-indole derivatives against targets like Epidermal Growth Factor Receptor (EGFR) provide a framework for understanding how 5-chloro-3-(propan-2-yl)-1H-indole might behave. These studies reveal that the 5-chloro-indolyl moiety can insert deep into hydrophobic pockets of the kinase binding site. nih.gov The indole (B1671886) nitrogen is often predicted to act as a hydrogen bond donor, forming a critical interaction with backbone carbonyls of key amino acid residues, such as Aspartate (Asp855). nih.gov The chlorine atom at the 5-position can form halogen bonds or contribute to favorable hydrophobic interactions, enhancing binding affinity. The propan-2-yl group at the 3-position typically occupies a hydrophobic sub-pocket, further anchoring the ligand.

The primary outputs of these simulations are the binding affinity, usually expressed as a free energy of binding (ΔG) in kcal/mol, and the inhibition constant (Ki). nih.gov A lower binding energy indicates a more favorable and stable interaction. nih.gov Software such as AutoDock is commonly used for these predictions. nih.gov

Table 1: Predicted Interactions for a 5-Chloro-Indole Scaffold in a Kinase Binding Site

Ligand Moiety Interacting Residue (Example) Interaction Type Predicted Binding Energy (ΔG)
Indole NH Asp855 Hydrogen Bond -8.5 to -10.5 kcal/mol
5-Chloro group Leucine, Valine Hydrophobic/Halogen Bond
Propan-2-yl group Lys745, Leu844 Hydrophobic/π-cation
Aromatic Rings Phenylalanine π-π Stacking

This interactive table summarizes typical interactions and predicted energy values derived from docking studies on similar scaffolds. nih.govnih.gov

Molecular Dynamics Simulations for Elucidating Binding Stability and Conformational Changes

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov These simulations are essential for assessing the stability of the predicted binding mode and observing any significant conformational changes in the protein or the ligand upon binding. nih.govdntb.gov.ua

An MD simulation of a this compound derivative complexed with its target protein would typically run for a duration of nanoseconds to microseconds. dntb.gov.ua A key metric for evaluating binding stability is the root-mean-square deviation (RMSD) of the ligand's atomic positions from the initial docked pose. A stable binding is indicated by a low and converging RMSD value over the course of the simulation, suggesting that the ligand remains securely in the binding pocket. nih.gov Conversely, a high and fluctuating RMSD may indicate an unstable interaction.

MD simulations also provide insights into the flexibility of different protein regions and the network of interactions, such as hydrogen bonds and water-mediated contacts, that stabilize the complex. nih.govrsc.org Studies have shown that stable binding is often maintained by an extensive network of hydrogen bonds and van der Waals interactions. nih.gov

Table 2: Hypothetical RMSD Data for Ligand Stability

Simulation Time (ns) Ligand RMSD (Å) Interpretation
0 0.0 Initial Docked Pose
20 1.2 Initial Fluctuation
40 1.5 Reaching Equilibrium
60 1.4 Stable Fluctuation
80 1.6 Stable Fluctuation
100 1.5 Confirmed Stable Binding

This interactive table presents hypothetical RMSD values over a 100 ns simulation, illustrating how a stable binding pose is confirmed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net For the this compound scaffold, a QSAR model can be developed to predict the inhibitory potency (e.g., IC50 values) of new analogs, thereby guiding lead optimization.

To build a 3D-QSAR model, a set of known active and inactive molecules based on the core scaffold are aligned. researchgate.net The model then identifies specific steric and electrostatic field variations that are statistically correlated with changes in biological activity. The predictive power of a QSAR model is assessed using statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient (q²). researchgate.net A statistically robust model can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.

Table 3: Statistical Parameters for a Typical 3D-QSAR Model

Parameter Value Interpretation
r² (Coefficient of Determination) > 0.9 High correlation between predicted and observed activity for the training set. researchgate.net
q² (Cross-validated r²) > 0.5 Good predictive power for external compounds. researchgate.net
F-value High Statistical significance of the model.
RMSE (Root Mean Square Error) Low Low deviation between predicted and observed values.

This interactive table outlines the key statistical metrics used to validate the reliability and predictive power of a QSAR model.

Pharmacophore Modeling and Virtual Library Screening for Novel Analog Identification

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model for a 5-chloro-indole-based inhibitor might include features such as a hydrogen bond donor (the indole NH), a hydrophobic group (the propan-2-yl moiety), a halogen bond feature (the 5-chloro group), and an aromatic ring feature. nih.govnih.gov

Once a validated pharmacophore model is generated, it can be used as a 3D query to perform a virtual screening of large chemical databases, such as the ZINC database or PubChem. nih.govresearchgate.net This process rapidly filters millions of compounds to identify those that match the pharmacophore hypothesis. researchgate.net The resulting "hit list" is enriched with molecules that have a higher probability of being active against the target of interest. mdpi.com These hits can then be subjected to further analysis, such as molecular docking, to refine the selection before moving to experimental testing. nih.gov

Table 4: Example Pharmacophore Features for a 5-Chloro-Indole Scaffold

Feature ID Feature Type Location
HBD1 Hydrogen Bond Donor Indole N-H
HYP1 Hydrophobic Propan-2-yl group
HYP2 Hydrophobic/Aromatic Indole Ring
HBA/HAL1 Hydrogen Bond Acceptor / Halogen Bond 5-Chloro substituent

This interactive table details a hypothetical pharmacophore model derived from the this compound scaffold.

Challenges and Future Perspectives in the Research of 5 Chloro 3 Propan 2 Yl 1h Indole

Optimization for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

A primary challenge in the development of any bioactive compound is the refinement of its molecular structure to maximize therapeutic effects while minimizing unwanted side effects. For 5-chloro-3-(propan-2-yl)-1H-indole, future research will need to focus on systematic structural modifications to enhance its potency against specific biological targets and improve its selectivity.

Research on analogous 5-chloro-indole-2-carboxylate derivatives has shown that modifications at other positions on the indole (B1671886) ring can dramatically influence biological activity. For instance, in a series of compounds designed as inhibitors of the EGFR and BRAF kinase pathways, the addition of different phenethylamino-methyl groups at the 3-position and variations of substituents on that side chain were critical for potency. mdpi.com One derivative, with a m-piperidin-1-yl moiety, was found to be 1.2-fold more potent than the reference drug erlotinib (B232) against EGFR. mdpi.comresearchgate.net Similarly, another study on 5-chloro-indole-2-carboxamides found that introducing a p-2-methyl pyrrolidin-1-yl group resulted in the most potent derivative against four cancer cell lines. nih.gov

Selectivity is equally crucial. The aforementioned 5-chloro-indole derivatives also demonstrated selectivity for mutant forms of EGFR (EGFRT790M) over the wild-type, a highly desirable trait in targeted cancer therapy. mdpi.comresearchgate.net In a different therapeutic area, research on antifungal indole derivatives highlighted the importance of selectivity for the target enzyme (Candida albicans CYP51) over human cytochrome P450 enzymes to reduce potential drug-drug interactions and toxicity. nih.gov

Future optimization of this compound would involve:

Structure-Activity Relationship (SAR) Studies: Systematically replacing the chloro group with other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups to probe electronic requirements for activity.

Modification of the 3-Position: While the propan-2-yl group is fixed in the parent compound, creating derivatives with alternative alkyl or functionalized side chains at this position could modulate binding affinity and selectivity, drawing on the vast literature for 3-substituted indoles. rsc.orgrsc.org

Derivatization at Other Positions: Exploring substitutions at the N1, C2, C4, C6, and C7 positions of the indole ring to explore new interaction points with target proteins and improve pharmacokinetic properties.

These studies, guided by computational modeling and molecular docking, can predict which modifications are most likely to yield compounds with a superior therapeutic profile.

Exploration of Novel Biological Targets and Therapeutic Applications

The 5-chloro-indole scaffold has been successfully employed to generate inhibitors for a diverse range of biological targets, suggesting that this compound could serve as a valuable starting point for drug discovery in multiple disease areas.

Currently, documented applications for related compounds include:

Anticancer Agents: Numerous studies have developed 5-chloro-indole derivatives as potent inhibitors of mutant EGFR/BRAF pathways, which are over-activated in many cancers like non-small cell lung cancer and melanoma. mdpi.comresearchgate.netnih.govresearchgate.net

Antiviral Compounds: A novel class of 7-fluoroindole (B1333265) derivatives, bioisosteres of 7-azaindole, has been identified as influenza inhibitors by targeting the viral PB2 protein. nih.gov This highlights the potential for halogenated indoles in antiviral research.

Neuroprotective Agents: A 5-chloro-N-phenyl-1H-indole-2-carboxamide was identified as an inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB), a prospective target for treating ischemic brain injury. nih.gov

Antifungal Agents: Indole-based compounds have been developed as potent antifungal agents that target lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov

Antibacterial Agents: Indolylquinazolinone derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, in some cases by inhibiting biofilm formation. nih.gov

Future research should involve screening this compound and its rationally designed derivatives against a wide panel of biological targets. This could uncover entirely new therapeutic applications. High-throughput screening campaigns, coupled with target-based assays for kinases, proteases, metabolic enzymes, and microbial targets, could reveal novel and unexpected activities, expanding the therapeutic potential of this chemical scaffold.

Development and Application of Innovative and Sustainable Synthetic Methodologies

The synthesis of 3-substituted indoles is a cornerstone of heterocyclic chemistry, yet challenges remain in achieving efficiency, regioselectivity, and sustainability. rsc.org While classic methods exist, future research on this compound would benefit immensely from the adoption of modern synthetic strategies.

Recent advances in the synthesis of 3-substituted indoles offer several promising avenues:

Advanced Catalysis: The use of novel catalysts can improve reaction efficiency and selectivity. This includes L-proline catalysis for regioselective synthesis, base-catalyzed methods like Knoevenagel condensation and Michael addition, and PIFA-mediated intramolecular cyclization. rsc.orgorganic-chemistry.org

Green Chemistry Approaches: There is a strong push to develop more environmentally benign synthetic routes. Methodologies using deep eutectic solvents (DES) under ultrasound irradiation, or using glycerin and water as green reaction media, have been successfully applied to the synthesis of related indole compounds. rsc.orgresearchgate.net Multicomponent reactions (MCRs), which form multiple bonds in a single step, represent another green approach by reducing waste and improving atom economy. nih.gov

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Applying these innovative and sustainable methodologies to the synthesis of this compound and its derivatives would not only be more environmentally responsible but would also facilitate the rapid generation of a library of compounds for biological screening, accelerating the drug discovery process.

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To fully understand the biological impact of a compound like this compound, research must move beyond single-target assays toward a holistic, systems-level perspective. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to elucidate mechanisms of action, identify off-target effects, and discover predictive biomarkers.

A multi-omics approach could involve:

Transcriptomics (RNA-Seq): Treating cells or model organisms with the compound and analyzing the global changes in gene expression. This can reveal the cellular pathways that are modulated, providing clues to the compound's mechanism of action.

Proteomics: Measuring changes in protein levels and post-translational modifications following treatment. This can validate findings from transcriptomics and directly identify the proteins that interact with the compound.

Metabolomics: Analyzing the global changes in small-molecule metabolites. This provides a functional readout of the cellular state and can reveal downstream effects on metabolic pathways.

Epigenomics: As demonstrated in a study on tomato fruit, analyzing changes in DNA methylation and histone modifications can reveal how a biological process is regulated at the epigenetic level. nih.gov This could be applied to understand long-term cellular changes induced by a compound.

By integrating these datasets, researchers can construct comprehensive network models of the compound's biological effects. For example, a study on a PYGB inhibitor used gene silencing and measured downstream effects on cell viability, metabolism, and apoptosis to validate its target and mechanism. nih.gov This type of systems-level investigation will be crucial for progressing this compound from a simple chemical entity to a well-understood therapeutic lead.

Q & A

Q. What are the common synthetic routes for 5-chloro-3-(propan-2-yl)-1H-indole?

The synthesis typically involves Fischer indole synthesis or multi-step functionalization. A standard protocol includes:

Indole core formation : React phenylhydrazine with a ketone (e.g., acetone) under acidic conditions (e.g., methanesulfonic acid) to form the indole scaffold .

Chlorination : Introduce chlorine at the 5-position using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C .

Isopropyl substitution : Alkylate the 3-position via Friedel-Crafts alkylation using isopropyl halides or Mitsunobu reactions with propan-2-ol .
Key considerations : Optimize reaction time and solvent polarity to avoid over-chlorination or side products.

Q. Which characterization techniques are critical for verifying the structure of this compound?

TechniqueApplicationExample DataReference
¹H/¹³C NMR Confirm substituent positionsδ 7.65 (s, 1H, indole-H), 3.30 (s, 3H, CH₃)
X-ray crystallography Resolve 3D conformationDihedral angles (e.g., 68.9° between indole and phenyl rings)
HRMS Validate molecular weight[M+H]⁺ calcd. 208.0634, found 208.0632
IR spectroscopy Identify functional groupsν 3372 cm⁻¹ (N-H stretch)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for indole derivatives?

  • Cross-validation : Combine NMR with X-ray crystallography to confirm substituent positions (e.g., chlorine orientation) .
  • Dynamic effects : Account for tautomerism or solvent-induced shifts in NMR. For example, DMSO-d₆ may stabilize specific conformers .
  • Computational modeling : Use tools like Molecular Operating Environment (MOE) to simulate spectra and compare with experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses of substituted indoles?

  • Stepwise purification : Use column chromatography after each step to isolate intermediates (e.g., tert-butyl protection improves solubility) .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Temperature control : Maintain low temperatures (−20°C) during electrophilic substitutions to minimize side reactions .

Q. How can computational methods enhance the design of bioassays for antiviral activity?

Molecular docking : Screen against viral targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina or MOE to prioritize compounds .

MD simulations : Assess binding stability over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with catalytic residues) .

ADMET prediction : Use SwissADME to evaluate pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .

Q. What are the challenges in analyzing crystallographic data for halogenated indoles?

  • Disorder modeling : Address chlorine positional disorder via refinement software (e.g., SHELXL) .
  • Intermolecular interactions : Map C–H···π or halogen bonds to explain packing stability (e.g., 3.573 Å interactions in crystal lattices) .

Q. How do substituents influence the reactivity of this compound?

  • Electron-withdrawing groups (Cl) : Direct electrophiles to the 4- or 6-position via resonance effects .
  • Steric hindrance (isopropyl) : Reduce nucleophilic substitution at the 3-position but favor radical reactions .
  • Hydrogen bonding : The N–H group participates in supramolecular interactions, affecting solubility and crystallization .

Q. What methodologies address low yields in heterocyclic ring-forming reactions?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 30 min) and improve regioselectivity .
  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across studies?

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Compound purity : Validate via HPLC (>95% purity) to exclude confounding effects from impurities .
  • Cell-line specificity : Test across multiple models (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. Why do computational binding scores sometimes conflict with experimental IC₅₀ values?

  • Solvent effects : Simulations often neglect aqueous solubility, leading to overestimated affinity .
  • Protein flexibility : Rigid docking may miss allosteric binding modes observable in cryo-EM .

Methodological Best Practices

Q. How to design structure-activity relationship (SAR) studies for indole derivatives?

Systematic substitution : Replace the isopropyl group with bulkier (e.g., tert-butyl) or polar (e.g., hydroxyl) moieties .

Pharmacophore mapping : Identify critical features (e.g., planar indole ring) via 3D-QSAR .

Biological testing : Use dose-response curves to quantify potency shifts (e.g., EC₅₀ from 10 µM to 2 µM) .

Q. What purification techniques are optimal for hygroscopic indole derivatives?

  • Lyophilization : Remove water without thermal degradation for salts .
  • Size-exclusion chromatography : Separate oligomers or aggregates in DMSO solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.